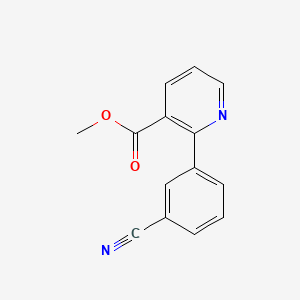

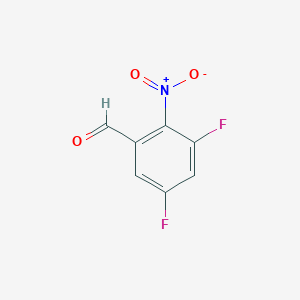

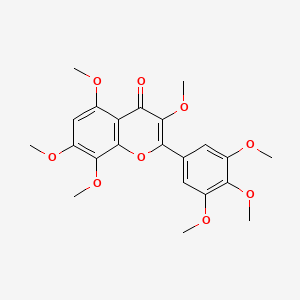

![molecular formula C15H13N B3034814 (Z)-5,6-二氢二苯并[b,f]氮杂环辛 CAS No. 23194-93-6](/img/structure/B3034814.png)

(Z)-5,6-二氢二苯并[b,f]氮杂环辛

描述

“(Z)-5,6-dihydrodibenzo[b,f]azocine” is a derivative of azocine . Azocine is a heterocyclic organic compound with the molecular formula C7H7N. It consists of an unsaturated eight-membered ring having seven carbon atoms, one nitrogen atom, and four double bonds . Saturated or partially saturated azocine rings form the core structure of a group of opioid compounds sometimes known as azocines .

Synthesis Analysis

A one-pot, clean, and green procedure is described for the syntheses of new azocine derivatives via addition reactions of enaminones with acenaphthoquinone followed by periodic acid-mediated oxidative cleavages of the corresponding vicinal diols . Various derivatives of azocine were prepared and well characterized .Molecular Structure Analysis

The molecular structure of azocine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Azocine molecule contains a total of 15 bonds. There are 8 non-H bonds, 4 multiple bonds, 4 double bonds, 1 eight-membered ring, and 1 imine .Chemical Reactions Analysis

Azocine derivatives have been synthesized through various methods, including cycloaddition, fragmentation reaction, Dieckmann cyclization, tandem hydroboration reactions, the Michael reaction, intramolecular Heck reactions, microwave and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis .科学研究应用

光异构化和光开关

- 可见光高效可逆 Z-E 光异构化:该化合物在暴露于特定波长的光时表现出可逆的 Z-E 光异构化。该特性在严重受限的桥联偶氮苯衍生物 5,6-二氢二苯并[c,g][1,2]二氮杂环辛中尤为显着。它具有高效率和独特的吸收带,使其成为分子光开关应用的有希望的候选者,尤其是在低温下(Siewertsen 等人,2009)。

- 优异的 Z→E 和 E→Z 光开关动力学:由于其独特的空间限制,该化合物与偶氮苯 (AB) 相比,展示出更快的分子异构动力学和更高的光开关效率。通过飞秒时间分辨光谱研究的光异构化动力学表明,二氮杂环辛不会阻碍而是加速了分子异构化(Siewertsen 等人,2011)。

合成和结构分析

- 新型杂环体系的合成:已经实现了新型三环体系 5,6-二氢-7H, 12H-二苯并[c,f]氮杂环辛的合成。其结构和性质通过分析数据、光谱性质及其形成方法来识别(Pala 等人,1970)。

- 简洁高效的合成,用于各种应用:探索了二氢二苯并二氮杂环辛衍生物的合成,这些衍生物构成了各种生物活性化合物的核心。这些化合物对于形成各种生物活性化合物非常重要,并且已被用于研究分子结构和分子间相互作用(Quintero 等人,2019)。

生物活性

- 三环药物的新型类似物:该化合物构成了开发三环药物新型类似物的基础。这些类似物已经过测试,以了解它们对各种受体的亲和力,表明了潜在的药物应用(Bieszczad 等人,2020)。

- 新型二苯并[b,f]氮杂环辛的合成和性质:该研究重点关注新型二苯并[b,f]氮杂环辛的合成及其化学性质,探索了它们在包括药学在内的各个领域的潜力(Kisel’ 等人,1991)。

安全和危害

作用机制

Mode of Action

The mode of action of 5,6-Dihydrodibenzo[b,f]azocine is characterized by its unique photoisomerisation dynamics . The compound exhibits superior Z → E (cis to trans) and E → Z (trans to cis) photoswitching dynamics when excited at specific wavelengths (λ = 387 and 490 nm). This rapid isomerisation is facilitated by a severely constrained eight-membered heterocyclic ring as the central unit .

Result of Action

Its unique photoisomerisation properties suggest potential applications in the design of photochromic molecular switches .

Action Environment

The action of 5,6-Dihydrodibenzo[b,f]azocine can be influenced by environmental factors such as light and temperature . For instance, its photoisomerisation properties are triggered by specific wavelengths of light

属性

IUPAC Name |

5,6-dihydrobenzo[c][1]benzazocine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKWPTFIJIFMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=CC3=CC=CC=C3N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

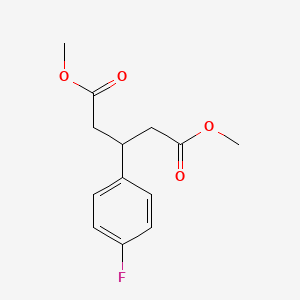

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)

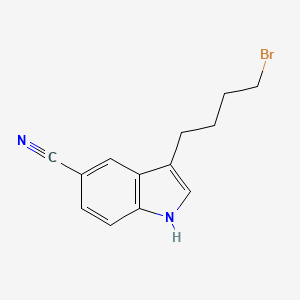

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)

![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)